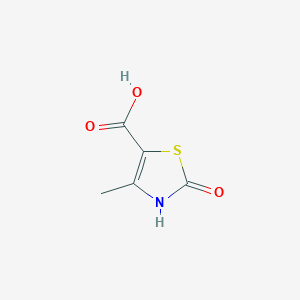

2-Hydroxy-4-methylthiazole-5-carboxylic acid

Description

Background and Significance of Thiazole Derivatives

Thiazole derivatives represent a critical class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms. These derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Over 18 FDA-approved drugs, such as the antiretroviral ritonavir and the antifungal abafungin, incorporate thiazole scaffolds, underscoring their clinical relevance. The structural versatility of thiazoles allows for modifications that enhance bioavailability, selectivity, and therapeutic efficacy, making them indispensable in addressing drug-resistant pathogens and complex diseases.

Table 1: Biological Activities of Thiazole Derivatives

The emergence of multidrug-resistant bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus, has intensified research into novel thiazole-based antimicrobial agents. Additionally, thiazole derivatives like ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate have shown promise as intermediates in synthesizing pharmaceuticals such as febuxostat, a urate-lowering agent.

Historical Context of Hydroxythiazole Carboxylic Acids

The chemistry of thiazoles traces back to the late 19th century, with Arthur Hantzsch and J. H. Weber pioneering the synthesis of thiazole derivatives via cyclization reactions involving α-haloketones and thioamides. Early work focused on derivatives like 2-hydroxy-4-methylthiazole-5-carboxylic acid, synthesized through hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate. The Hantzsch thiazole synthesis remains a cornerstone method, enabling the production of structurally diverse analogs.

Table 2: Historical Synthesis Methods for Hydroxythiazole Carboxylic Acids

The development of this compound emerged from efforts to optimize reaction conditions for hydroxylated thiazoles. For instance, the hydrolysis of ethyl 2-amino-4-methylthiazole-5-carboxylate under acidic conditions yielded the carboxylic acid derivative, which exhibited improved solubility for pharmaceutical formulations. Industrial production later adopted continuous flow reactors and advanced purification techniques, such as crystallization, to enhance yield and purity.

Research Objectives and Analytical Scope

Current research on this compound focuses on three objectives:

- Synthetic Optimization : Developing efficient, scalable methods for producing high-purity derivatives. For example, catalytic hydrogenation using Pd/BaSO₄ achieves yields exceeding 90% under reflux conditions.

- Pharmacological Exploration : Evaluating bioactivity against antimicrobial and anticancer targets. Preliminary studies indicate inhibitory effects on Escherichia coli and Staphylococcus aureus via disruption of cell wall synthesis.

- Structure-Activity Relationship (SAR) Studies : Correlating substituent effects with therapeutic efficacy. Modifications at the 4-methyl and 5-carboxylic acid positions enhance binding affinity to bacterial dihydrofolate reductase.

Analytical Scope :

- Spectroscopic Characterization : Utilizing NMR and mass spectrometry to confirm structural integrity.

- Computational Modeling : Predicting interaction mechanisms with biological targets via molecular docking.

- Application in Drug Design : Serving as a precursor for antivirals and enzyme inhibitors, such as HIV-1 protease inhibitors.

Properties

IUPAC Name |

4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHAAIMFHOSMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591863 | |

| Record name | 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875237-46-0 | |

| Record name | 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions:

- Reagents : Ethyl acetoacetate, N-bromosuccinimide, thiourea.

- Solvent : Organic phase solvents.

- Temperature : Mild conditions.

- Yield : High yields reported for substituted derivatives.

Advantages:

- Simplified procedure with fewer steps.

- Good yields for products with alkyl or phenyl substitutions on the thiazole ring.

Catalytic Hydrogenation of Carboxylic Acid Chlorides

This eco-friendly approach utilizes Pd/BaSO₄ as a catalyst to hydrogenate 4-methylthiazole-5-carboxylic acid chloride in xylene under reflux conditions.

Reaction Conditions:

- Catalyst : Pd/BaSO₄ (7.5% Pd).

- Solvent : Xylene.

- Temperature : Refluxing temperature (~140°C).

- Monitoring : Thin-layer chromatography (TLC) with petroleum ether-acetone (3:1).

Procedure:

- Hydrogen gas is passed through the reaction mixture at elevated temperatures.

- The product is extracted using hydrochloric acid and neutralized with sodium carbonate.

- Final purification involves chloroform extraction and distillation.

Advantages:

- Environmentally friendly due to reduced use of hazardous reagents.

- Suitable for industrial-scale production.

Oxidation and Reduction Techniques

Alternative methods involve oxidation of precursors like 4-methylthiazole derivatives or reduction of esters using LiAlH₄, NaBH₄, or Red-Al.

Oxidation Reagents:

- MnO₂, CrO₃, or NaOCl for aldehyde formation.

Reduction Reagents:

- Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or Red-Al for ester reduction.

Limitations:

While effective, these methods are often expensive and environmentally unfriendly due to the use of toxic reagents.

Ring Formation Reaction

Thiazole ring formation is a critical step in synthesizing this compound. This process typically involves condensation reactions between sulfur-containing compounds (e.g., thiourea) and activated carbonyl compounds.

General Procedure:

- React thiourea with an α-haloketone or α-haloester.

- Heat the mixture to promote cyclization into the thiazole ring structure.

- Isolate and purify the resulting carboxylic acid derivative.

Yield Optimization:

Adjusting reaction temperature and solvent polarity can significantly enhance yields.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| One-Pot Synthesis | Ethyl acetoacetate, thiourea | Mild | High | Simplified process |

| Catalytic Hydrogenation | Pd/BaSO₄, xylene | Reflux (~140°C) | High | Eco-friendly; industrial scalability |

| Oxidation/Reduction | MnO₂, LiAlH₄ | Various | Moderate | Versatile but costly |

| Ring Formation Reaction | Thiourea, α-haloketone | Heated | Moderate | Fundamental synthesis step |

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Hydroxy-4-methylthiazole-5-carboxylic acid exhibits moderate antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Its potential as an antimicrobial agent is being investigated further, with studies suggesting it may serve as a lead compound for developing new antibiotics.

Anti-inflammatory and Antidiabetic Properties

The compound has been studied for its anti-inflammatory effects and potential use in treating diabetes. A derivative of this compound demonstrated significant improvements in insulin sensitivity and lipid profiles in animal models of type 2 diabetes . This suggests that this compound could be developed into therapeutic agents for metabolic disorders.

Enzyme Inhibition

The mechanism of action involves interaction with specific enzymes, leading to inhibition or modulation of their activity. For instance, it has shown potential in targeting enzymes involved in metabolic pathways, which could be beneficial in drug design for various diseases .

Biological Research

Biochemical Interactions

Studies have begun to map the interactions of this compound with proteins and enzymes within biological systems. Preliminary findings suggest that it may influence metabolic pathways significantly, which warrants further investigation to understand its pharmacological implications .

Case Studies

A notable case study involved the synthesis and testing of thiazole derivatives similar to this compound, which revealed promising results against Mycobacterium tuberculosis . These findings highlight the compound's potential as a scaffold for developing new anti-tubercular agents.

Industrial Applications

Synthesis of Specialty Chemicals

The compound serves as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its ability to undergo various reactions makes it a valuable intermediate in the production of specialty chemicals used in pharmaceuticals and agrochemicals .

Chemical Properties

The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity, allowing for diverse chemical modifications that can lead to the development of new compounds with improved properties .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against bacterial strains; potential anti-inflammatory and antidiabetic effects. |

| Biological Research | Interaction studies with proteins; potential role as an enzyme inhibitor in metabolic pathways. |

| Industrial Applications | Used as a building block in organic synthesis; production of specialty chemicals. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of 2-hydroxy-4-methylthiazole-5-carboxylic acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| This compound | 875237-46-0 | C₅H₅NO₃S | 159.16 | 2-OH, 4-CH₃, 5-COOH | Polar, hydrogen-bonding capability |

| 4-Methylthiazole-5-carboxylic acid | 20485-41-0 | C₅H₅NO₂S | 143.16 | 4-CH₃, 5-COOH | Lacks hydroxyl group; reduced polarity |

| 4-Methyl-2-phenylthiazole-5-carboxylic acid | 33763-20-1 | C₁₁H₉NO₂S | 219.26 | 4-CH₃, 2-C₆H₅, 5-COOH | Lipophilic phenyl enhances steric bulk |

| 2-(Ethylamino)-4-methylthiazole-5-carboxylic acid | 162651-09-4 | C₇H₁₀N₂O₂S | 186.23 | 2-NHCH₂CH₃, 4-CH₃, 5-COOH | Amino group increases basicity |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 117724-63-7 | C₆H₄F₃NO₂S | 211.16 | 2-CH₃, 4-CF₃, 5-COOH | Electron-withdrawing CF₃ affects reactivity |

Physicochemical Properties

- Solubility: The hydroxyl and carboxylic acid groups in this compound enhance aqueous solubility compared to non-hydroxylated analogs like 4-methylthiazole-5-carboxylic acid . Esters (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate, CAS 7210-76-6) exhibit greater lipophilicity, favoring organic solvents .

- Acidity: The carboxylic acid group (pKa ~2–3) and hydroxyl group (pKa ~10–12) make the compound amphoteric. In contrast, 2-(ethylamino) derivatives (e.g., CAS 162651-09-4) have basic amino groups (pKa ~8–10), altering pH-dependent behavior .

Reactivity and Stability

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, critical for interactions in biological systems (e.g., enzyme inhibition) . This contrasts with phenyl or trifluoromethyl substituents, which prioritize hydrophobic interactions .

- Synthetic Utility : The carboxylic acid group allows for amidation or esterification. For example, methyl 2-([1,1'-biphenyl]-4-carboxamido)-4-phenylthiazole-5-carboxylate () is synthesized via coupling reactions, highlighting the versatility of thiazolecarboxylic acid derivatives .

Key Studies

- Synthetic Methodologies : details the synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides via hydrolysis and coupling, a pathway adaptable to hydroxylated analogs .

- Biological Activity : In , biphenyl-substituted thiazolecarboxamides demonstrate >99% purity and inhibitory activity, underscoring the impact of substituents on efficacy .

Biological Activity

2-Hydroxy-4-methylthiazole-5-carboxylic acid (HMCA) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, featuring both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological systems. Recent studies have explored its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anti-inflammatory, and antidiabetic research.

- Molecular Formula : C6H6N2O3S

- Molecular Weight : 174.19 g/mol

- Structure : The thiazole ring in HMCA is essential for its biological activity, as it influences the compound's interaction with various molecular targets.

The biological activity of HMCA is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : HMCA can inhibit enzyme activity by binding to active sites, which may lead to reduced metabolic processes in pathogens or diseased cells.

- Receptor Modulation : The compound may modulate receptor functions, impacting signaling pathways associated with inflammation and metabolic disorders .

Antimicrobial Properties

Research has demonstrated that HMCA exhibits significant antimicrobial activity against various bacterial strains. For instance:

- In vitro studies have shown that HMCA has potent inhibitory effects against Staphylococcus aureus and other Gram-positive bacteria, outperforming conventional antibiotics such as ampicillin and streptomycin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Escherichia coli | 0.015 μg/mL |

Anti-inflammatory Effects

HMCA has been investigated for its anti-inflammatory properties. In animal models of diabetes induced by streptozotocin (STZ), administration of HMCA resulted in:

- Reduced levels of pro-inflammatory cytokines.

- Improvement in oxidative stress markers, indicating a protective effect against inflammation and tissue damage .

Antidiabetic Potential

Recent studies have highlighted the potential of HMCA as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM). Key findings include:

- Reduction in Hyperglycemia : HMCA administration significantly lowered serum glucose levels in diabetic rats.

- Improvement in Lipid Profiles : It normalized lipid levels, reducing triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) .

Case Studies

-

Animal Model Study on T2DM :

- Objective : To evaluate the effects of HMCA on hyperglycemia and insulin sensitivity.

- Methodology : STZ was used to induce diabetes in rats; HMCA was administered for four weeks.

- Results : Significant reductions in glucose levels and improvements in insulin sensitivity were observed, alongside histopathological evidence showing restored pancreatic morphology .

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antibacterial potency of HMCA against clinical isolates.

- Methodology : MIC values were determined using standard broth dilution methods.

- Results : HMCA displayed superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-hydroxy-4-methylthiazole-5-carboxylic acid?

- Methodology : Cyclocondensation reactions using thiourea derivatives and α-keto acids (e.g., chloroacetic acid) under reflux with acetic acid and sodium acetate as catalysts. This approach is analogous to the synthesis of structurally related thiazole-carboxylic acids, where reflux conditions (3–5 hours) promote cyclization .

- Key Considerations : Optimize molar ratios of reagents (e.g., 1.0 equiv thiourea, 1.1 equiv carbonyl precursor) and monitor reaction progress via TLC .

Q. How can NMR and LC-MS be employed to characterize this compound?

- NMR : Use - and -NMR to confirm the thiazole ring structure and substituent positions. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm, while methyl groups resonate around δ 2.5 ppm .

- LC-MS : Confirm molecular weight (e.g., expected [M+H]+ ion) and purity. Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% formic acid) .

Q. What sample preparation techniques are optimal for isolating this compound from reaction mixtures?

- Purification : Employ solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography. For acidic impurities, use pH-controlled liquid-liquid extraction (e.g., ethyl acetate and dilute HCl) .

- Analysis : Thin-layer chromatography (TLC) with UV visualization (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) to monitor fractions .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?

- Approach : Compare experimental NMR/IR data with computational simulations (e.g., DFT calculations for vibrational frequencies or chemical shifts). For example, theoretical studies on pyrazole-carboxylic acids revealed conformational isomers that explain spectral variations .

- Troubleshooting : Ensure consistent reaction conditions (e.g., temperature, solvent purity) and confirm crystallinity via X-ray diffraction, as amorphous solids may yield broadened NMR signals .

Q. What challenges arise in crystallizing this compound for X-ray studies?

- Challenges : The compound’s polarity and potential for hydrogen bonding may lead to solvate formation. Use slow evaporation in mixed solvents (e.g., methanol/water) to promote single-crystal growth .

- Validation : Compare unit cell parameters with analogous thiazole derivatives (e.g., 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, space group P2/c) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 1–3 months). Use HPLC to quantify decomposition products (e.g., decarboxylation or oxidation byproducts) .

- Storage Recommendations : Store at -20°C in amber vials under inert gas (N) to prevent moisture absorption and photodegradation .

Methodological Considerations

Q. What strategies mitigate toxicity risks during handling?

- Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H313: "Harmful in contact with skin") .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal according to federal/state regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.